![molecular formula C3H4O2 B134709 (1,2,3-13C3)Prop-2-enoic acid CAS No. 202326-54-3](/img/structure/B134709.png)
(1,2,3-13C3)Prop-2-enoic acid
Overview
Description
“(1,2,3-13C3)Prop-2-enoic acid” is also known as “Acrylic acid-13C3”. It is a compound with the molecular formula C3H4O2 . This compound contains hydroquinone as a stabilizer .
Molecular Structure Analysis
The molecular weight of “(1,2,3-13C3)Prop-2-enoic acid” is 75.041 g/mol . The molecular formula is C3H4O2 . The InChI representation of the compound is InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5)/i1+1,2+1,3+1 .
Chemical Reactions Analysis
There is a study that discusses the solubility of urea in aqueous solutions of prop-2-enoic acid and propane-1,2,3-triol . These compounds are used as co-monomers to produce urea-based co-polymers .
Physical And Chemical Properties Analysis
“(1,2,3-13C3)Prop-2-enoic acid” has a molecular weight of 75.041 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass of the compound is 75.031193872 g/mol . The topological polar surface area of the compound is 37.3 Ų .
Scientific Research Applications
Corrosion Inhibition
(2E)-2-(acetylamino)-3-(4-nitrophenyl)prop-2-enoic acid (NPP): , synthesized from 4-nitrobenzaldehyde, has been investigated as a novel inhibitor for mild steel corrosion in hydrochloric acid (HCl) environments . Key findings include:
Metabolism Studies
Understanding the metabolism of acrylic acid is crucial due to its widespread use in polymer production. Despite its ubiquity, little has been reported on the metabolism of the parent acid. Researchers have used 13C NMR to identify and compare urinary metabolites of both 99% 13C-enriched acrylic acid and propionic acid in rats . Notably:
Natural Product Structure Determination
Researchers have applied 13C–13C COSY NMR experiments for natural product structure determination. Although not directly related to acrylic acid-13C3, this technique demonstrates the potential for 13C-enrichment in compound analysis .
Transcriptional Sensor Development
A novel transcriptional sensor has been developed for in vivo detection of acrylic acid (AA). RNAseq analysis in Escherichia coli identified a selectively responsive promoter (PyhcN) upstream of the eGFP gene, facilitating AA detection .
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and proteins within the body .
Mode of Action
It’s known that acrylic acid and its derivatives can participate in various biochemical reactions, including hydrogenolysis and dehydrohalogenation .
Biochemical Pathways
It’s known that acrylic acid and its derivatives can influence amino acid and short-chain fatty acid metabolism pathways .
Pharmacokinetics
It’s known that similar compounds can be metabolized in the body and excreted through various routes .
Result of Action
It’s known that similar compounds can have various effects at the molecular and cellular levels, including influencing enzyme activity and metabolic processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Acrylic acid-13C3. Factors such as pH, temperature, and the presence of other compounds can affect its stability and reactivity .
properties
IUPAC Name |
(1,2,3-13C3)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5)/i1+1,2+1,3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXOWILDQLNWCW-VMIGTVKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]=[13CH][13C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584344 | |
Record name | (~13~C_3_)Prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.041 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,2,3-13C3)Prop-2-enoic acid | |
CAS RN |
202326-54-3 | |
Record name | (~13~C_3_)Prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 202326-54-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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